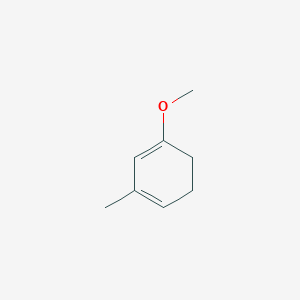
1,3-Cyclohexadiene, 1-methoxy-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclohexadiene, 1-methoxy-3-methyl- is an organic compound with the molecular formula C8H12O. It is a colorless to pale yellow liquid with a pungent odor at room temperature. This compound is primarily used in organic synthesis as a reaction intermediate or starting material .
Preparation Methods
1,3-Cyclohexadiene, 1-methoxy-3-methyl- can be synthesized through various methods. One common method involves the demethylation reaction of toluenesulfonic acid. In this process, methylbenzenesulfonic acid is reacted with boric acid and then demethylated by heating to obtain 1-methoxy-1,3-cyclohexadiene . Industrial production methods typically involve similar synthetic routes but on a larger scale to meet commercial demands.
Chemical Reactions Analysis
1,3-Cyclohexadiene, 1-methoxy-3-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Diels-Alder Reaction: It is a useful diene in Diels-Alder cycloadditions, reacting with alkynes to yield anisole derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Cyclohexadiene, 1-methoxy-3-methyl- has several scientific research applications:
Chemistry: It is used as a starting material in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials through organic synthesis
Mechanism of Action
The mechanism by which 1,3-Cyclohexadiene, 1-methoxy-3-methyl- exerts its effects involves its ability to participate in various chemical reactions. Its molecular structure allows it to act as a diene in Diels-Alder reactions, forming stable products with alkynes and other dienophiles. The specific molecular targets and pathways involved depend on the context of its use in different reactions .
Comparison with Similar Compounds
1,3-Cyclohexadiene, 1-methoxy-3-methyl- can be compared with other similar compounds such as:
1,3-Cyclohexadiene: This compound has a similar structure but lacks the methoxy and methyl groups.
1-Methoxy-1,3-cyclohexadiene: This compound is similar but does not have the additional methyl group.
1,4-Cyclohexadiene: Another isomer of cyclohexadiene with different chemical properties
The uniqueness of 1,3-Cyclohexadiene, 1-methoxy-3-methyl- lies in its specific functional groups, which confer distinct reactivity and applications in organic synthesis.
Properties
CAS No. |
2161-93-5 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-methoxy-3-methylcyclohexa-1,3-diene |
InChI |
InChI=1S/C8H12O/c1-7-4-3-5-8(6-7)9-2/h4,6H,3,5H2,1-2H3 |
InChI Key |
MCQMBGQGJXQLBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tris[4-(trifluoromethyl)phenyl]arsane](/img/structure/B14753304.png)
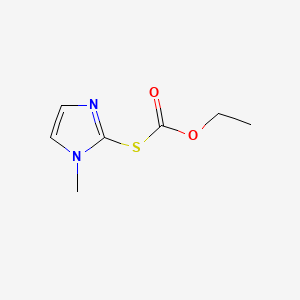
![(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (2S,4S,7R,8S,9S,10S,12R,13R,16R,17S,18R)-16-(acetyloxy)-2-[(acetyloxy)methyl]-10-hydroxy-9,13,17-trimethyl-7-(4-methyl-2-oxopent-3-en-1-yl)-6-oxo-5-oxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icos-1(20)-ene-17-carboxylate](/img/structure/B14753321.png)
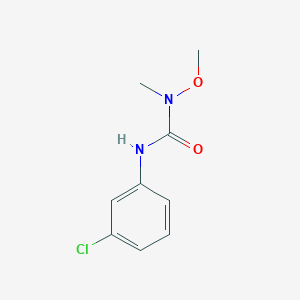
![4,4-difluoro-N-[1-(4-hydroxyphenyl)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide](/img/structure/B14753327.png)
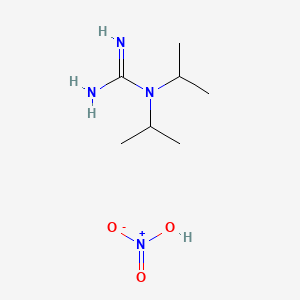
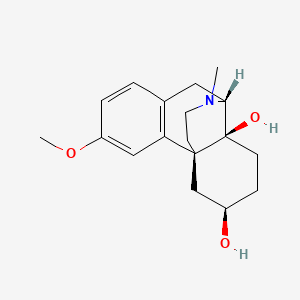
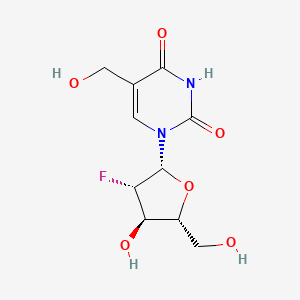
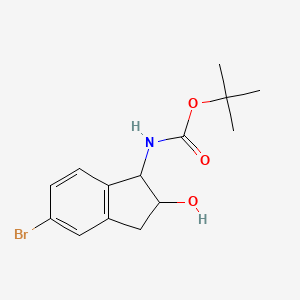
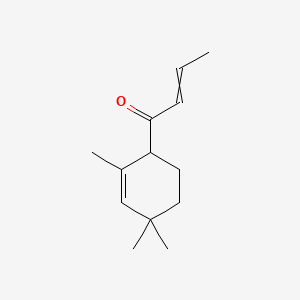

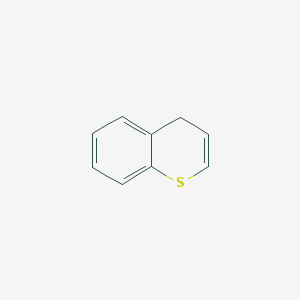
![9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)-](/img/structure/B14753374.png)
